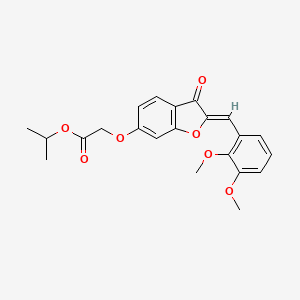

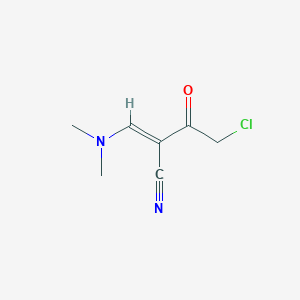

(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a chemical compound. Its molecular formula is C27H24O7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzylidene and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, benzamides, a significant class of amide compounds, have been widely used in various industries due to their different applications . They are typically formed by the condensation of suitable amines and aldehydes .Applications De Recherche Scientifique

Synthetic Studies of Sesamol Derivatives

Fukui, Nakayama, and Tanaka (1969) synthesized 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of a naturally occurring compound, highlighting the importance of such derivatives in synthetic organic chemistry. This work demonstrated the catalytic hydrogenation of benzofuran derivatives and compared their NMR spectra, providing insights into the structural and electronic properties of these compounds Fukui, Nakayama, & Tanaka, 1969.

Diastereoselective Synthesis of trans-2,3-Dihydrofurans

Wang, Hou, Hui, and Yan (2009) developed an efficient synthetic procedure for preparing fused 2,3-dihydrofuran derivatives, showcasing the application of pyridinium ylide in organic synthesis. Their work on diastereoselective synthesis underlines the strategic use of tandem reactions in constructing complex molecular architectures, expanding the toolbox for synthetic chemists Wang, Hou, Hui, & Yan, 2009.

Novel Amino-Protecting Group

Wakselman and Guibe-jampel (1973) introduced a new amino-protecting group, demonstrating its stability under various conditions and its alkaline-labile removal mechanism. This research contributes to peptide synthesis by offering an alternative protecting group, thereby facilitating the synthesis of complex peptides Wakselman & Guibe-jampel, 1973.

Silica Nanoparticles for Organic Synthesis

Ramazani, Mahyari, Farshadi, and Rouhani (2011) explored the use of silica nanoparticles derived from laboratory waste as catalysts for the synthesis of 2,3-dihydro-1H-isoindolone derivatives. Their innovative approach not only highlights the potential of recycling waste materials in laboratory settings but also emphasizes the catalytic efficiency of silica nanoparticles in organic synthesis Ramazani, Mahyari, Farshadi, & Rouhani, 2011.

Reinvestigation of Benzofuran Oxime Tosylate

Vargha, Kuszmann, Sohår, and Horváth (1972) reinvestigated the rearrangement of 2-acetylbenzofuran oxime tosylate, elucidating the structure of resulting isomers through spectral investigation. Their work provides a deeper understanding of the rearrangement mechanisms in benzofuran derivatives, which is crucial for designing novel synthetic pathways and for the interpretation of complex reaction outcomes Vargha, Kuszmann, Sohår, & Horváth, 1972.

Propriétés

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-13(2)28-20(23)12-27-15-8-9-16-18(11-15)29-19(21(16)24)10-14-6-5-7-17(25-3)22(14)26-4/h5-11,13H,12H2,1-4H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVUQCSOFNHEBI-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)